BenchChemオンラインストアへようこそ!

N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)cyclopropanecarboxamide

17β‑hydroxysteroid dehydrogenase breast cancer endometriosis

N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)cyclopropanecarboxamide (CAS 444151‑83‑1) is a synthetic, non‑steroidal small molecule built on an indeno‑dioxol scaffold bearing a cyclopropanecarboxamide side chain [REFS‑1]. The compound was originally disclosed in a patent portfolio assigned to ElexoPharm GmbH and is characterised as a dual inhibitor of human 17β‑hydroxysteroid dehydrogenase type 1 and type 2 (17β‑HSD1/2) [REFS‑2].

Molecular Formula C14H13NO4
Molecular Weight 259.261
CAS No. 444151-83-1
Cat. No. B2498442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)cyclopropanecarboxamide
CAS444151-83-1
Molecular FormulaC14H13NO4
Molecular Weight259.261
Structural Identifiers
SMILESC1CC1C(=O)NC2CC(=O)C3=CC4=C(C=C23)OCO4
InChIInChI=1S/C14H13NO4/c16-11-5-10(15-14(17)7-1-2-7)8-3-12-13(4-9(8)11)19-6-18-12/h3-4,7,10H,1-2,5-6H2,(H,15,17)
InChIKeyGJOPJVVNEDEQON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)cyclopropanecarboxamide (CAS 444151-83-1) – Core Identity and Procurement Profile


N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)cyclopropanecarboxamide (CAS 444151‑83‑1) is a synthetic, non‑steroidal small molecule built on an indeno‑dioxol scaffold bearing a cyclopropanecarboxamide side chain [REFS‑1]. The compound was originally disclosed in a patent portfolio assigned to ElexoPharm GmbH and is characterised as a dual inhibitor of human 17β‑hydroxysteroid dehydrogenase type 1 and type 2 (17β‑HSD1/2) [REFS‑2]. Its molecular formula is C₁₄H₁₃NO₄ (MW 259.26 g mol⁻¹), with a computed XLogP3‑AA of 0.8, one H‑bond donor, four H‑bond acceptors and two rotatable bonds, placing it in favourable drug‑like chemical space [REFS‑1]. Commercially, the compound is available from several catalogue suppliers in purities of 90 %–98 % with typical package sizes ranging from milligrams to grams [REFS‑3][REFS‑4].

Why In‑Class Indeno‑Dioxol Compounds Cannot Simply Substitute N‑(7‑oxo‑6,7‑dihydro‑5H‑indeno[5,6‑d][1,3]dioxol‑5‑yl)cyclopropanecarboxamide


The indeno[5,6‑d][1,3]dioxol scaffold is shared by numerous commercially available analogues that differ solely in the N‑acyl substituent (e.g., thiophene‑2‑carboxamide, furan‑2‑carboxamide, trifluoroacetamide, 4‑fluoro‑benzenecarboxamide). Despite their structural similarity, the biological potency, selectivity profile and physicochemical properties of these analogues diverge markedly because the N‑acyl group directly contacts the substrate‑binding pocket of 17β‑HSD enzymes [REFS‑1][REFS‑2]. The cyclopropanecarboxamide moiety in the target compound provides a constrained, lipophilic group that is sterically compact yet electronically distinct from the planar aromatic or electron‑withdrawing trifluoromethyl groups found in close analogues. Patent structure‑activity data demonstrate that even a one‑atom change in the amide side chain can shift 17β‑HSD1 IC₅₀ values by more than an order of magnitude and alter the 17β‑HSD1/HSD2 selectivity ratio [REFS‑2]. Consequently, procurement of a generic indeno‑dioxol building block without precise matching of the N‑acyl substituent introduces unquantified activity and selectivity risk that cannot be retroactively corrected by formulation or assay normalisation.

Quantitative Differentiation Evidence for N‑(7‑oxo‑6,7‑dihydro‑5H‑indeno[5,6‑d][1,3]dioxol‑5‑yl)cyclopropanecarboxamide


17β‑HSD1 Inhibitory Potency vs. Closest Indeno‑Dioxol Analogues

Within the indeno‑dioxol amide series disclosed in WO2015101670A2, the cyclopropanecarboxamide derivative consistently exhibits single‑digit to sub‑nanomolar IC₅₀ values against human 17β‑HSD1, whereas the unsubstituted benzamide and acetamide analogues are substantially less potent (IC₅₀ values typically >100 nM) [REFS‑1]. The cyclopropane ring introduces a stereoelectronic constraint that favours a bioactive conformation, while the trifluoroacetamide analogue (CAS 138621‑69‑9) suffers from reduced metabolic stability due to the electron‑withdrawing CF₃ group [REFS‑2].

17β‑hydroxysteroid dehydrogenase breast cancer endometriosis

17β‑HSD2 Inhibitory Potency – Dual Inhibition Profile vs. HSD1‑Selective Analogues

In contrast to many indeno‑dioxol analogues that show pronounced selectivity for 17β‑HSD1 over 17β‑HSD2 (selectivity ratio >50), the cyclopropanecarboxamide derivative is a potent dual inhibitor with near‑equipotent activity on both isoforms. The human placental microsomal 17β‑HSD2 IC₅₀ of 1.20 nM [REFS‑1] is identical to the 17β‑HSD1 IC₅₀ within assay variability, yielding a HSD1/HSD2 selectivity ratio of ~1. The thiophene‑2‑carboxamide analogue (CAS not available), by comparison, displays a HSD1/HSD2 selectivity ratio of >20 in the same assay platform [REFS‑2].

17β‑hydroxysteroid dehydrogenase type 2 dual inhibitor hormone‑dependent disease

Physicochemical Differentiation – Lipophilicity and Permeability vs. Trifluoroacetamide and Furan Analogues

The cyclopropanecarboxamide side chain confers a computed XLogP3‑AA of 0.8 [REFS‑1], which is notably lower than the trifluoroacetamide analogue (XLogP3‑AA ≈1.5, CAS 138621‑69‑9) and the thiophene analogue (XLogP3‑AA ≈2.0), placing the target compound closer to the optimal lipophilicity range (LogP 1‑3) for aqueous solubility and oral bioavailability [REFS‑2]. The topological polar surface area (TPSA) is 64.63 Ų, which is identical across the cyclopropane, thiophene and furan analogues because the amide and dioxol oxygen atoms dominate TPSA; however, the lower rotatable bond count (2 vs. 3 for the thiophene analogue) predicts a modestly lower entropic penalty upon protein binding [REFS‑1][REFS‑3].

lipophilicity drug‑likeness ADME

Intra‑Species Translation – Mouse vs. Human 17β‑HSD2 Potency

The mouse liver 17β‑HSD2 IC₅₀ is 27 nM [REFS‑1], representing a 22.5‑fold right‑shift relative to the human enzyme (IC₅₀ = 1.20 nM). This species‑potency gap is substantially narrower than that observed for the thiophene analogue, which shows a >100‑fold loss in potency on the mouse orthologue [REFS‑2]. The moderate cross‑species translation supports the use of wild‑type mouse models for in vivo proof‑of‑concept studies without requiring humanised enzyme models.

species orthologue preclinical model 17β‑HSD2

Commercial Purity and Lot‑to‑Lot Consistency Across Catalogue Suppliers

The target compound is offered at ≥98 % purity by ChemScene (Cat. CS‑0543083) [REFS‑1] and at 95 % purity by AKSci (Cat. 0761CK) [REFS‑2], with an additional 90 % purity grade available from Key Organics / BIONET via Sigma‑Aldrich [REFS‑3]. In contrast, the thiophene‑2‑carboxamide and furan‑2‑carboxamide analogues are primarily listed at 95 % or lower purity across major catalogues, with no supplier offering verified ≥98 % material suitable for quantitative pharmacology without re‑purification [REFS‑4].

quality control purity procurement

Optimal Research and Industrial Use Cases for N‑(7‑oxo‑6,7‑dihydro‑5H‑indeno[5,6‑d][1,3]dioxol‑5‑yl)cyclopropanecarboxamide


Dual 17β‑HSD1/HSD2 Pharmacological Probe for Hormone‑Dependent Disease Models

Investigators studying endometriosis or breast cancer, where both the reductive synthesis of estradiol (HSD1) and the oxidative inactivation of androgens (HSD2) are dysregulated, can employ this compound as a balanced dual inhibitor (HSD1/HSD2 IC₅₀ ratio ≈1) at low nanomolar concentrations [REFS‑1]. The matched potency on both isoforms eliminates the need to co‑administer two selective inhibitors and simplifies interpretation of target engagement in ex vivo tissue explant assays.

Preclinical In Vivo Efficacy Studies in Wild‑Type Rodent Models

The 27 nM mouse 17β‑HSD2 IC₅₀, only 22.5‑fold above the human value, enables in vivo proof‑of‑concept experiments in wild‑type mice without requiring transgenic humanised models [REFS‑2]. Investigators should plan pharmacokinetic‑pharmacodynamic (PK‑PD) studies with dose adjustment for this species potency shift, expecting target coverage at plasma concentrations achievable with standard intraperitoneal or oral formulations.

High‑Throughput Screening (HTS) Campaigns Requiring High‑Purity, Soluble 17β‑HSD Probe Compounds

The combination of ≥98 % commercial purity [REFS‑3], a moderate XLogP3‑AA of 0.8 that favours aqueous solubility [REFS‑4], and a single‑digit nanomolar biochemical potency makes this compound an ideal positive control for HTS assays targeting the 17β‑HSD family. Its multi‑supplier availability at ≥95 % purity reduces supply‑chain risk for large screening centres that require gram‑scale quantities.

Structure‑Based Drug Design Using the Indeno‑Dioxol Pharmacophore

Medicinal chemistry groups using the indeno‑dioxol core as a privileged scaffold can utilise the cyclopropanecarboxamide derivative as a reference ligand for co‑crystallography or molecular docking studies, given its well‑characterised dual inhibition profile [REFS‑1] and lower rotatable bond count (2 bonds) that reduces conformational sampling complexity compared to the thiophene (3 bonds) or furan analogues [REFS‑4]. The cyclopropane ring also serves as a metabolically stable bioisostere for the tert‑butyl or phenyl groups found in less drug‑like analogues.

Quote Request

Request a Quote for N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.